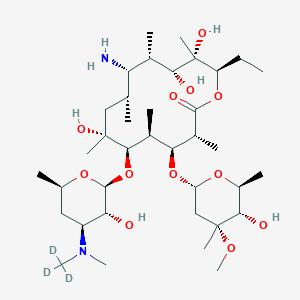

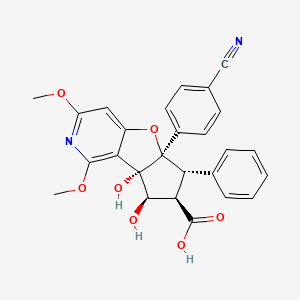

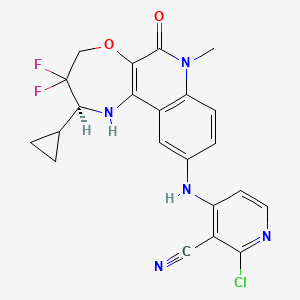

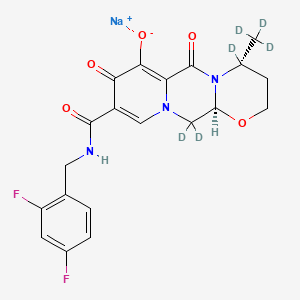

Dolutegravir Sodium Salt-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dolutegravir-d6 (sodium) is a deuterated form of dolutegravir, an antiviral agent used in the treatment of HIV-1 infections. Dolutegravir is an HIV-1 integrase inhibitor that blocks the strand transfer step of the integration of the viral genome into the host cell. This compound is known for its excellent tolerability and minimal toxicity, making it a crucial component in antiretroviral therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dolutegravir-d6 (sodium) involves multiple steps, starting from a benzyl-protected pyran. The process includes six chemical transformations using continuous flow reactors, which significantly reduce the overall reaction time compared to batch processes . The synthetic route typically involves the construction of a pyridone ring, followed by cyclization using 3-®-amino-1-butanol and subsequent chemical transformations to form the desired compound .

Industrial Production Methods: Industrial production of dolutegravir-d6 (sodium) leverages continuous flow chemistry to enhance efficiency and yield. This method allows for the telescoping of multiple steps, reducing reaction times and improving overall yields . The use of continuous flow reactors also ensures better control over reaction conditions, leading to higher purity and consistency in the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Dolutegravir-d6 (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of dolutegravir-d6 (sodium) include acetic acid, methanesulfonic acid, and acetonitrile . Reaction conditions often involve high-speed homogenization and probe sonication techniques to optimize the formulation and enhance the solubility of the compound .

Major Products Formed: The major products formed from these reactions include intermediates such as pyridone and cyclized compounds, which are further transformed into the final dolutegravir-d6 (sodium) product .

Applications De Recherche Scientifique

Dolutegravir-d6 (sodium) has a wide range of scientific research applications. It is primarily used in the field of medicine for the treatment of HIV-1 infections. The compound’s ability to inhibit HIV integrase makes it a valuable tool in antiretroviral therapy . Additionally, dolutegravir-d6 (sodium) is used in the development of nanosuspensions to enhance the solubility and bioavailability of poorly soluble drugs . Research has also explored its potential in treating liver cancer by inducing autophagy and DNA damage in tumor cells .

Mécanisme D'action

Dolutegravir-d6 (sodium) exerts its antiviral effects by inhibiting the HIV-1 integrase enzyme. This enzyme is responsible for integrating the viral DNA into the host cell genome, a critical step in the HIV replication cycle. By binding to the active site of the integrase enzyme, dolutegravir-d6 (sodium) blocks the strand transfer step, thereby inhibiting viral replication . This mechanism of action is highly specific to the viral enzyme, resulting in minimal toxicity to human host cells .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to dolutegravir-d6 (sodium) include other HIV integrase inhibitors such as raltegravir, elvitegravir, bictegravir, and cabotegravir . These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties.

Uniqueness: Dolutegravir-d6 (sodium) is unique due to its deuterated form, which enhances its metabolic stability and prolongs its half-life. This modification allows for less frequent dosing and potentially improved patient adherence to antiretroviral therapy . Additionally, dolutegravir-d6 (sodium) has shown superior efficacy and tolerability compared to first-generation integrase inhibitors .

Propriétés

Formule moléculaire |

C20H18F2N3NaO5 |

|---|---|

Poids moléculaire |

447.4 g/mol |

Nom IUPAC |

sodium;(3S,7R)-2,2,7-trideuterio-13-[(2,4-difluorophenyl)methylcarbamoyl]-9,12-dioxo-7-(trideuteriomethyl)-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate |

InChI |

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1/i1D3,9D2,10D; |

Clé InChI |

UGWJRRXTMKRYNK-XLJCUHKLSA-M |

SMILES isomérique |

[2H][C@]1(CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2([2H])[2H])C(=O)NCC4=C(C=C(C=C4)F)F)[O-])C([2H])([2H])[2H].[Na+] |

SMILES canonique |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.